molecular formula C9H11N3O2 B13425377 2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol

2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol

Cat. No.: B13425377
M. Wt: 193.20 g/mol
InChI Key: AHPCLRDOXAZCTC-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a triazolopyridine derivative characterized by a hydroxyl group at position 5, a methyl group at position 7, and a methoxymethyl substituent at position 2. Its molecular formula is C₈H₁₀N₄O₂ (molecular weight: 194.19 g/mol). The compound’s structure combines a fused triazole and pyridine ring system, with the methoxymethyl group enhancing solubility and electronic modulation compared to simpler alkyl or aryl substituents .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-(methoxymethyl)-7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one

InChI

InChI=1S/C9H11N3O2/c1-6-3-8-10-7(5-14-2)11-12(8)9(13)4-6/h3-4H,5H2,1-2H3,(H,10,11)

InChI Key

AHPCLRDOXAZCTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=C1)N=C(N2)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, with careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects. For example, it has been shown to inhibit Janus kinases, which play a crucial role in cell signaling and immune response .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Core Ring Substituents (Positions) Molecular Formula Key Properties/Applications
2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol Pyridine -OH (5), -CH₃ (7), -CH₂OCH₃ (2) C₈H₁₀N₄O₂ Enhanced solubility; potential drug lead
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2) Pyrimidine -OH (7), -CH₃ (5) C₆H₆N₄O Antifungal activity; lower polarity
N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Pyrimidine -NH(3-ClPh) (7), -CH₂CH₂NMe (2), -CH₃ (5) C₁₆H₁₇ClN₆ Potent Plasmodium falciparum inhibitor (IC₅₀ = 0.12 µM)
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Pyrimidine -COOMe (6), -CH₂OCH₃ (2), -CH₃ (7) C₁₀H₁₂N₄O₃ Electrochemical studies for drug design

Electronic and Solubility Profiles

  • Solubility: The hydroxyl and methoxymethyl groups improve aqueous solubility relative to lipophilic analogs like 5-phenyl-7-phenoxy derivatives (e.g., compound 5j, logP = 3.2) .

Pharmacological and Biochemical Activity

  • Antiparasitic Activity: Chlorophenyl-substituted triazolopyrimidines (e.g., compound 93) exhibit nanomolar inhibition of Plasmodium falciparum , whereas the target compound’s pyridine core may shift selectivity toward bacterial or fungal targets.
  • Electrochemical Behavior: Triazolopyrimidinones with morpholinomethyl groups (e.g., S3-TP) show reversible redox peaks at -0.85 V (vs. Ag/AgCl), suggesting utility in drug delivery systems ; the target compound’s methoxymethyl group may similarly influence redox properties.

Stability and Reactivity

  • Hydroxyl Group Stability : The 5-OH group in the target compound may form hydrogen bonds in biological systems, improving binding affinity but increasing susceptibility to metabolic oxidation compared to alkoxy-substituted analogs (e.g., 7-methoxy derivatives) .
  • Thermal Stability : Pyrimidine-based triazolo compounds (e.g., 5-methyl-2-trifluoromethyl derivatives) exhibit higher melting points (158–160°C) than the target compound, likely due to stronger intermolecular interactions in pyrimidine cores.

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